molecular formula C11H9ClN2O B14130897 4-(m-Tolyloxy)-6-chloropyrimidine

4-(m-Tolyloxy)-6-chloropyrimidine

Cat. No.: B14130897
M. Wt: 220.65 g/mol
InChI Key: LWLIKTNTEGLOCQ-UHFFFAOYSA-N
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Description

4-(m-Tolyloxy)-6-chloropyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 6 and a meta-tolyloxy group (C₆H₄(CH₃)O-) at position 4 of the pyrimidine ring. This compound is of interest in medicinal and agrochemical research due to the tunable electronic and steric properties imparted by its substituents.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-6-(3-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3

InChI Key

LWLIKTNTEGLOCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Tolyloxy)-6-chloropyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolyloxy)-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Coupling Reactions: Biaryl or styrene derivatives

Scientific Research Applications

4-(m-Tolyloxy)-6-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(m-Tolyloxy)-6-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 6-chloropyrimidines are heavily influenced by substituents at position 3. Key analogues include:

Compound Name Position 4 Substituent Key Properties/Effects Reference ID
4-(m-Tolyloxy)-6-chloropyrimidine m-Tolyloxy (C₆H₄(CH₃)O-) Moderate electron-withdrawing effect; enhances lipophilicity for membrane permeability Inferred
4-Benzyloxy-6-chloropyrimidine Benzyloxy (C₆H₅CH₂O-) Similar steric bulk but higher aromaticity; may reduce metabolic stability
4-Amino-6-chloropyrimidine Amino (NH₂) Strong electron-donating effect; increases chlorine lability for SNAr reactions
4-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyrimidine Bromopyridinyloxy (C₅H₃NBrO-) Electron-withdrawing bromine and pyridine enhance electrophilicity at position 6
4-Chloro-6-methoxy-5-nitropyrimidine Methoxy (OCH₃) and nitro (NO₂) Nitro group strongly electron-withdrawing; accelerates substitution at position 6

Key Observations :

  • Electron-Donating Groups (e.g., -NH₂) : Increase the electron density of the pyrimidine ring, making the chlorine at position 6 less reactive toward nucleophilic substitution but more prone to hydrolysis .
  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance the electrophilicity of the chlorine atom, facilitating reactions with amines or thiols in drug synthesis .
  • Aryloxy Groups (e.g., m-tolyloxy) : Balance moderate electron withdrawal with improved lipophilicity, making such compounds candidates for bioactive molecules requiring cellular uptake .

Physicochemical Properties

  • Lipophilicity : Aryloxy derivatives (e.g., m-tolyloxy, benzyloxy) exhibit higher logP values than polar groups (e.g., -OH, -NH₂), improving solubility in organic phases .
  • Stability : Chlorine at position 6 in nitro-substituted pyrimidines () is less stable under basic conditions compared to aryloxy-substituted analogues.

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